

Spectroscopic Profile of 1-Methylpiperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylpiperidin-2-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylpiperidin-2-one** (CAS No: 931-20-4), a key chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Methylpiperidin-2-one**, providing a quantitative reference for its structural characterization.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.25	t	H-6 (α to N)
~2.90	s	N-CH ₃
~2.35	t	H-3 (α to C=O)
~1.80	m	H-4, H-5 (β , γ to N)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
~170.0	C-2 (C=O)
~49.5	C-6 (α to N)
~34.5	N-CH ₃
~31.0	C-3 (α to C=O)
~22.5	C-5 (γ to N)
~20.5	C-4 (β to N)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data

Frequency (cm^{-1})	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~1645	Strong	C=O stretch (amide)
~1460	Medium	CH ₂ bend
~1290	Medium	C-N stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
113	High	$[M]^+$ (Molecular Ion)
98	Moderate	$[M-CH_3]^+$
84	High	$[M-C_2H_5]^+$ or $[M-CO]^+$
56	High	$[M-C_2H_5N]^+$
42	High	$[C_2H_4N]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **1-Methylpiperidin-2-one**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methylpiperidin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d ($CDCl_3$).^[1] The solution should be filtered into a clean NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts ($\delta = 0.00$ ppm).
- Data Acquisition:
 - 1H NMR: Spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.^[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
 - ^{13}C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ^{13}C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

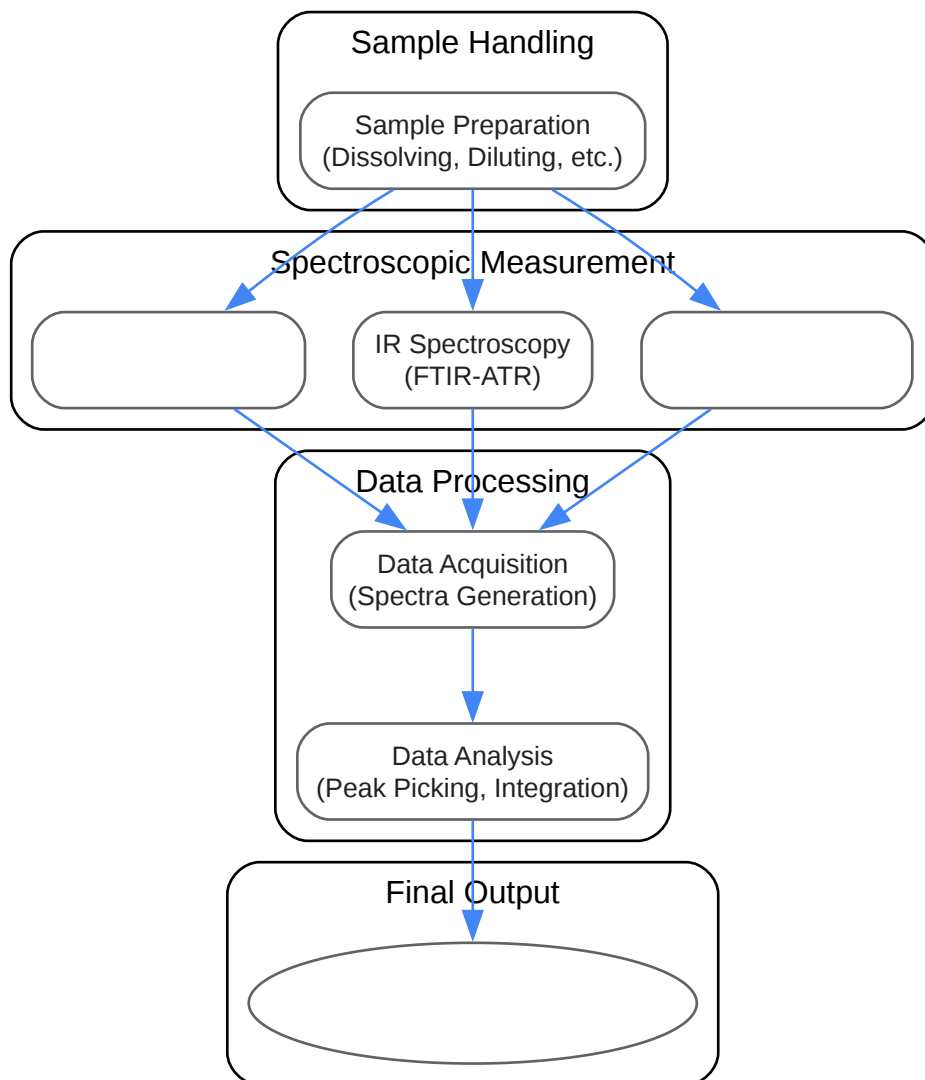
- Sample Preparation: For a liquid sample like **1-Methylpiperidin-2-one**, the analysis can be performed neat (undiluted).[3]
 - Transmission: A thin film of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[4]
 - Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][5] This is often the preferred method due to its simplicity and minimal sample preparation.[6]
- Data Acquisition: A background spectrum of the clean, empty accessory is recorded first. The sample is then scanned over a typical range of 4000-400 cm^{-1} . [3] Multiple scans are averaged to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)

- Sample Introduction (GC-MS): Gas chromatography is a common method for introducing a volatile liquid sample like **1-Methylpiperidin-2-one** into the mass spectrometer.[7][8]
 - Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.[9][10] The sample should be free of non-volatile materials and particulates.[9][10]
 - GC Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).[9] The oven temperature is programmed to ramp up to ensure separation of components.
- Ionization: Electron Ionization (EI) is a standard method for this type of analysis, typically using an electron beam of 70 eV.[7]
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[7]
- Data Interpretation: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is analyzed to deduce the structure of the molecule.[11][12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Methylpiperidin-2-one**.



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